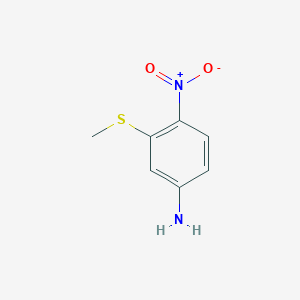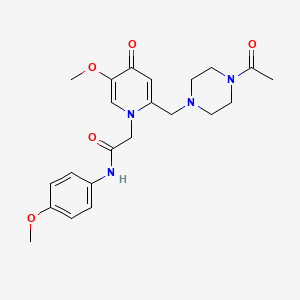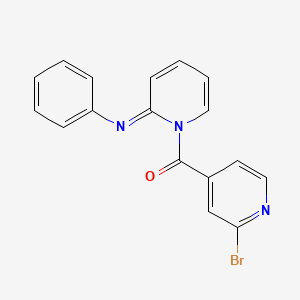
methyl N-methyl-2-pyridin-4-ylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-methyl-2-pyridin-4-ylalaninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl N-methyl-2-pyridin-4-ylalaninate has been found to have potential applications in various scientific research fields. One of the primary applications is in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful treatment for various diseases.
Wirkmechanismus
The mechanism of action of Methyl N-methyl-2-pyridin-4-ylalaninate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and oxidative stress. This inhibition leads to a reduction in the production of reactive oxygen species and inflammatory cytokines, which can help to reduce tissue damage and inflammation.
Biochemical and Physiological Effects:
Methyl N-methyl-2-pyridin-4-ylalaninate has been found to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Methyl N-methyl-2-pyridin-4-ylalaninate in lab experiments is its reliability and purity. The synthesis method has been optimized for maximum yield and purity, which makes it a reliable source of this compound. However, one of the limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that can fully investigate its potential applications.
Zukünftige Richtungen
There are several future directions for research on Methyl N-methyl-2-pyridin-4-ylalaninate. One area of research is in the development of this compound as a therapeutic agent for various diseases. Another area of research is in the investigation of its mechanism of action, which could lead to a better understanding of its potential applications. Additionally, future research could investigate the safety and toxicity of this compound, which would be important for its potential use in humans.
Conclusion:
Methyl N-methyl-2-pyridin-4-ylalaninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized for maximum yield and purity, making it a reliable source of this compound. While the mechanism of action is not fully understood, it has been found to have unique biochemical and physiological effects. Future research could investigate its potential as a therapeutic agent, its mechanism of action, and its safety and toxicity.
Synthesemethoden
Methyl N-methyl-2-pyridin-4-ylalaninate is synthesized through a specific method that involves the reaction of N-methyl-2-pyridin-4-ylalanine with methyl iodide. The reaction takes place in the presence of a base and a solvent, which allows for the formation of the desired compound. This synthesis method has been optimized for maximum yield and purity, making it a reliable method for the production of this compound.
Eigenschaften
IUPAC Name |
methyl 2-(methylamino)-2-pyridin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-4-6-12-7-5-8/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFVMLQQGCEDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)OC)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-methyl-2-pyridin-4-ylalaninate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2952259.png)


![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate](/img/structure/B2952267.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)


![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

